

Auten-67's effects on longevity and aging.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Auten-67: Effects on Longevity and Aging

Introduction

Auten-67 (also known as Autophagy Enhancer-67) is an orally active, small-molecule enhancer of autophagy with demonstrated anti-aging and neuroprotective properties.[1][2] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[1][3][4] By inhibiting MTMR14, **Auten-67** promotes autophagic flux, the process of cellular self-degradation that eliminates damaged organelles and protein aggregates. This mechanism is crucial for maintaining cellular homeostasis, and its age-related decline is implicated in various degenerative pathologies. Research in various models, including Drosophila melanogaster, zebrafish, and mice, has shown that **Auten-67** can extend lifespan, improve healthspan, and ameliorate neurodegenerative symptoms. This document provides a comprehensive technical overview of the quantitative data, experimental protocols, and signaling pathways associated with **Auten-67**'s effects on longevity and aging.

Quantitative Data Summary

The following tables summarize the key quantitative effects of **Auten-67** observed in various experimental models.

Table 1: Effects of **Auten-67** on Lifespan and Healthspan



Model Organism	Parameter Measured	Treatment Details	Result	Reference
Drosophila melanogaster	Maximum Lifespan	Chronic feeding	~30% increase compared to controls	
Drosophila melanogaster	Flying Ability	Chronic feeding	Significant improvement in treated animals	-
Alzheimer's Disease Mouse Model	Nesting Behavior	19 mg/kg, p.o., 3 times a week for 3 months	~30% restoration of impaired nesting behavior	-

Table 2: In Vitro and In Vivo Effects of Auten-67 on Autophagy and Neuronal Viability



Model System	Parameter Measured	Concentration(s)	Result	Reference
HeLa Cells	MTMR14 Inhibition	2-100 μM (3 hours)	~3%-70% inhibition	
Murine Primary Neurons	Cell Viability (Oxidative Stress)	1-50 μΜ	Concentration- dependent increase in viability	
Murine Primary Neurons	LC3B-II and SQSTM1/p62 Levels	1-50 μΜ	Decrease in both autophagy markers	-
Alzheimer's Disease Mouse Model	Amyloid β Levels	19 mg/kg, p.o.	Decrease in Amyloid β levels in the hemibrain	
Zebrafish	Gfp-Lc3 Reporter	10, 50 μΜ	Moderate intensification in Gfp fluorescence and increased Gfp-positive spots	

Experimental Protocols Drosophila melanogaster Lifespan and Healthspan Assays

- Lifespan Assay:
 - o Organism: Wild-type Drosophila melanogaster.
 - Treatment: Adult flies were administered Auten-67 via their food source throughout their lifespan.



- Procedure: Flies were separated by sex and housed in vials containing standard cornmeal-agar medium supplemented with either Auten-67 or a vehicle control. Vials were kept in a controlled environment (e.g., 25°C, 12:12 hour light:dark cycle). The number of dead flies was recorded daily or every other day, and flies were transferred to fresh food vials regularly (e.g., every 2-3 days). Lifespan curves were generated and statistical analysis (e.g., Log-rank test) was performed to determine significance.
- Flying Ability Assay:
 - o Organism: Aged Drosophila melanogaster.
 - Procedure: A flight assay was conducted by placing flies in a graduated cylinder. The
 cylinder was gently tapped to bring the flies to the bottom. The height to which each fly
 could fly within a specified time was recorded. This assay was performed at different ages
 to assess the decline in motor function and the effect of Auten-67 treatment.

Murine Model of Alzheimer's Disease: Nesting Behavior Assay

- Organism: Mouse model expressing human amyloid precursor protein (APP).
- Treatment: Mice were orally administered **Auten-67** (e.g., 19 mg/kg) three times a week for a duration of three months.
- Procedure: Each mouse was individually housed overnight in a cage containing a preweighed amount of nesting material (e.g., a cotton square). The quality of the nest was
 scored the following morning on a scale (e.g., 1-5) based on the shape and completeness of
 the nest. The amount of unused nesting material was also weighed. This assay quantifies
 complex, species-typical behavior that is often impaired in neurodegenerative models.

In Vitro Autophagy and Cell Viability Assays

- Western Blotting for Autophagy Markers:
 - Cell Lines: HeLa cells or murine primary neurons.

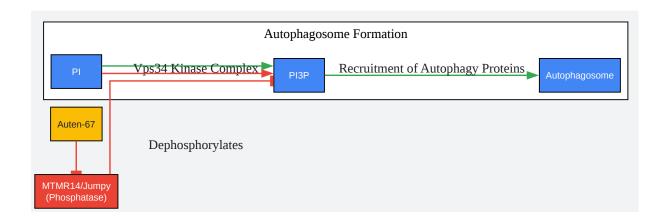


- Procedure: Cells were treated with various concentrations of Auten-67 for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against autophagy markers such as LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands were visualized and quantified. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.
- MTT Assay for Cell Viability:
 - Cell Lines: Murine primary cortical neurons.
 - Procedure: Neurons were cultured and exposed to an oxidative stressor (e.g., H₂O₂) with or without co-treatment with Auten-67. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at a specific wavelength. Higher absorbance indicates greater cell viability.

Signaling Pathways and Mechanisms of Action Auten-67 Mechanism of Action

Auten-67's primary mechanism of action is the induction of autophagy through the inhibition of MTMR14. In the canonical autophagy pathway, the Vps34 kinase complex plays a crucial role by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the formation of the autophagic isolation membrane (phagophore). MTMR14, a phosphatase, antagonizes this process by converting PI3P back to PI, thus acting as a brake on autophagy. **Auten-67** inhibits the phosphatase activity of MTMR14, leading to an accumulation of PI3P, which in turn promotes the formation of autophagosomes and enhances autophagic flux.





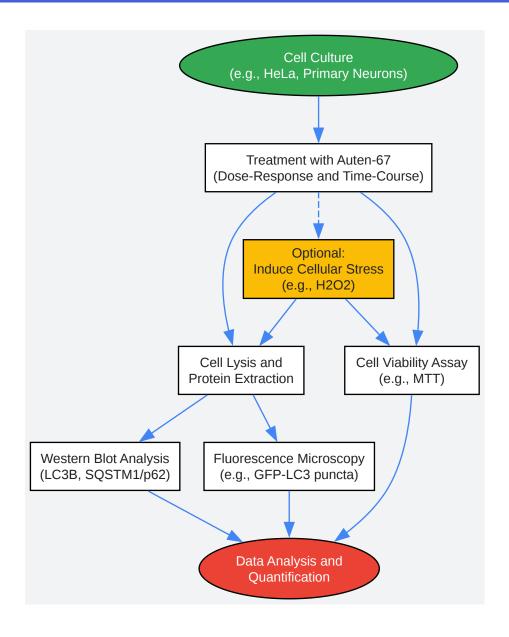
Click to download full resolution via product page

Caption: Mechanism of Auten-67 in promoting autophagy via MTMR14 inhibition.

Experimental Workflow for Assessing Autophagy

The following diagram illustrates a typical workflow for investigating the effects of **Auten-67** on autophagy in a cellular model.





Click to download full resolution via product page

Caption: Workflow for evaluating Auten-67's effects on autophagy and cell viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. AUTEN-67, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. AUTEN-67, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Auten-67's effects on longevity and aging.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2962793#auten-67-s-effects-on-longevity-and-aging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com